molecular formula C10H12BrNO3 B12071343 (4-Amino-2-bromo-phenoxy)-acetic acid ethyl ester

(4-Amino-2-bromo-phenoxy)-acetic acid ethyl ester

Cat. No.: B12071343
M. Wt: 274.11 g/mol
InChI Key: WYIAWTFMQCMUOK-UHFFFAOYSA-N
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Description

(4-Amino-2-bromo-phenoxy)-acetic acid ethyl ester is an organic compound that belongs to the class of phenoxyacetic acid derivatives This compound is characterized by the presence of an amino group, a bromine atom, and an ethyl ester group attached to a phenoxyacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-bromo-phenoxy)-acetic acid ethyl ester typically involves the following steps:

    Bromination: The starting material, 4-amino-phenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 2-position of the phenol ring.

    Esterification: The brominated product is then subjected to esterification with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium hydroxide to form the ethyl ester derivative.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-bromo-phenoxy)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an alkylamine.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in the presence of a suitable solvent like ethanol or methanol.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alkylamine derivatives.

    Hydrolysis: Formation of (4-Amino-2-bromo-phenoxy)-acetic acid.

Scientific Research Applications

(4-Amino-2-bromo-phenoxy)-acetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Amino-2-bromo-phenoxy)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-2-chloro-phenoxy)-acetic acid ethyl ester
  • (4-Amino-2-fluoro-phenoxy)-acetic acid ethyl ester
  • (4-Amino-2-iodo-phenoxy)-acetic acid ethyl ester

Uniqueness

(4-Amino-2-bromo-phenoxy)-acetic acid ethyl ester is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s biological activity.

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

ethyl 2-(4-amino-2-bromophenoxy)acetate

InChI

InChI=1S/C10H12BrNO3/c1-2-14-10(13)6-15-9-4-3-7(12)5-8(9)11/h3-5H,2,6,12H2,1H3

InChI Key

WYIAWTFMQCMUOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)N)Br

Origin of Product

United States

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